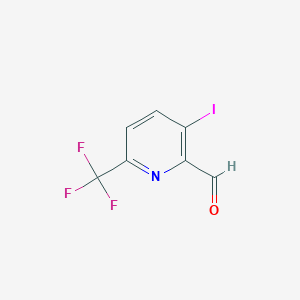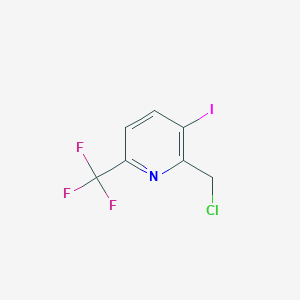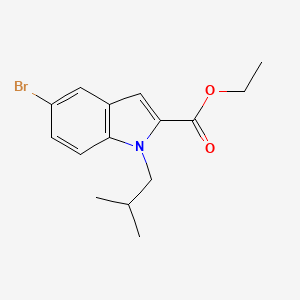
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester
Descripción general
Descripción
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in natural products and drugs . A specific synthesis method for a similar compound, (±)-trans-trikentrin A, started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Bromoindole-2-carboxylic acid, is represented by the linear formula: C9H6NO2Br. It has a molecular weight of 240.05 .Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical and Chemical Properties Analysis
5-Bromoindole-2-carboxylic acid, a similar compound, is a powder stored at -20°C .Aplicaciones Científicas De Investigación
Synthesis Technology
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is involved in synthesis processes. For instance, a study by Huang Bi-rong (2013) explored the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester using similar compounds. They optimized the synthesis process, achieving a yield of 84.6% and purity over 98% (Huang Bi-rong, 2013).
Intermediate for Drug Synthesis
Wang Yu-ling (2011) reported the synthesis of a key intermediate for arbidol hydrochloride, closely related to this compound. This compound was synthesized from 1,2-dimethy-5-hydroxyl-1H-indoles-3-carboxylic acid ethyl ester with an overall yield of 80.3% (Wang Yu-ling, 2011).
Pharmaceutical Research
In pharmaceutical research, various brominated indole derivatives, like those involving this compound, have been studied. For instance, Nathaniel L. Segraves and P. Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, including several brominated indole derivatives (Nathaniel L. Segraves & P. Crews, 2005).
Chemical Synthesis
Research by Q. Cai et al. (2009) focused on the synthesis of indole-2-carboxylic esters through a copper-catalyzed process. This process is relevant for synthesizing compounds like this compound under room temperature or mild conditions (Q. Cai et al., 2009).
Mannich Reaction Study
Liu Zong-lin (2013) conducted a study on the Mannich reaction of arbidol hydrochloride using a related compound, demonstrating the utility of such compounds in complex chemical reactions (Liu Zong-lin, 2013).
Natural Sources and Derivatives
D. B. Abdjul et al. (2015) isolated new indole derivatives, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, from a marine sponge, highlighting the natural occurrence and potential applications of such compounds (D. B. Abdjul et al., 2015).
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Direcciones Futuras
Given the significant role of indole derivatives in natural products and drugs, and their application as biologically active compounds, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there will be ongoing research and development in this area.
Análisis Bioquímico
Biochemical Properties
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, inhibiting its activity . This interaction is crucial as VEGFR-2 is involved in angiogenesis, the process of new blood vessel formation, which is a key factor in cancer progression. By inhibiting VEGFR-2, this compound can potentially impede tumor growth and metastasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in angiogenesis and cell proliferation. The compound has been shown to downregulate the expression of genes associated with cell growth and survival, thereby inducing apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the metabolic flux, leading to reduced energy production in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with VEGFR-2. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis . The compound also induces changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. These molecular changes culminate in the inhibition of cell proliferation and the induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and angiogenesis, with minimal adverse effects on normal cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various metabolites, some of which retain biological activity . The compound’s effects on metabolic flux are significant, as it can alter the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich environments.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity to target proteins. Additionally, the presence of specific targeting signals within the compound’s structure directs it to particular cellular compartments, enhancing its efficacy in inhibiting angiogenesis and inducing apoptosis.
Propiedades
IUPAC Name |
ethyl 5-bromo-1-(2-methylpropyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELWWCSBYLXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC(C)C)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





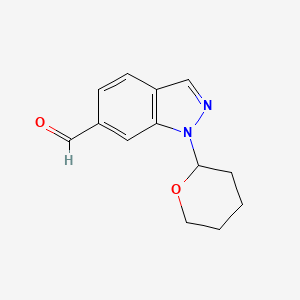

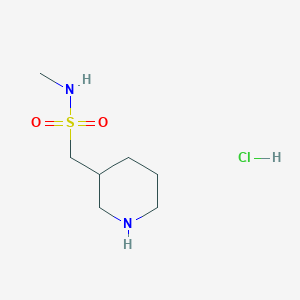

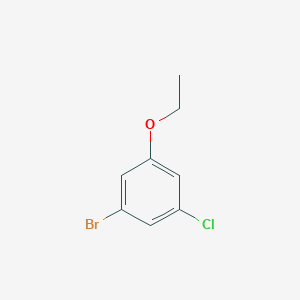
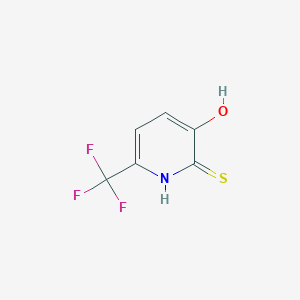

![2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B1412815.png)

